molecular formula C16H14N2O2 B6052912 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No. B6052912
M. Wt: 266.29 g/mol
InChI Key: WYKSCGDOEFCOGO-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is not fully understood, but it is believed to involve the binding of the compound to metal ions in the active site of enzymes. This binding leads to the inhibition of enzyme activity, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde are varied and depend on the specific enzyme or system being targeted. Inhibition of tyrosinase, for example, can lead to a reduction in melanin production, which has potential applications in the treatment of hyperpigmentation disorders. Inhibition of lipoxygenase, on the other hand, can lead to a reduction in inflammation, which has potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in lab experiments is its relatively simple synthesis method and high yield. Additionally, the compound has been shown to have a high affinity for metal ions, making it a useful tool for studying metal-dependent enzymes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. One area of interest is in the development of new inhibitors for metal-dependent enzymes, particularly those involved in disease processes such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde could lead to improved yields and greater accessibility for researchers.

Synthesis Methods

The synthesis of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves the reaction of 4-hydroxybenzaldehyde and phenylhydrazine with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported to have a high yield and is relatively simple to carry out.

Scientific Research Applications

3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of biochemistry, where this compound has been shown to inhibit the activity of enzymes such as tyrosinase and lipoxygenase. This inhibition has been attributed to the presence of the pyrazole ring, which is known to have a high affinity for metal ions.

properties

IUPAC Name

5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-11-18-16(13-4-2-1-3-5-13)10-15(17-18)12-6-8-14(20)9-7-12/h1-9,11,16,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKSCGDOEFCOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)O)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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